molecular formula C20H23BrN2O3S2 B12030688 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-(3-ethoxypropyl)-2-thioxothiazolidin-4-one CAS No. 618081-34-8

5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-(3-ethoxypropyl)-2-thioxothiazolidin-4-one

Cat. No.: B12030688
CAS No.: 618081-34-8
M. Wt: 483.4 g/mol
InChI Key: VRBPAIBKBQPXLX-MSUUIHNZSA-N
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Description

5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-(3-ethoxypropyl)-2-thioxothiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups in its structure makes it a versatile molecule for chemical reactions and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-(3-ethoxypropyl)-2-thioxothiazolidin-4-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indolinone Core: Starting with a suitable indole derivative, bromination is carried out to introduce the bromo group at the desired position.

    Formation of the Thiazolidinone Ring: This involves the reaction of the indolinone derivative with a thioamide and an appropriate aldehyde or ketone under acidic or basic conditions.

    Ethoxypropyl Substitution:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxothiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The bromo group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Amines, thiols, and alkoxides.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while nucleophilic substitution could produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications.

Biology

Biologically, thiazolidinones are known for their antimicrobial, anti-inflammatory, and anticancer activities. This compound could be investigated for similar properties.

Medicine

In medicinal chemistry, the compound might be explored for its potential as a therapeutic agent. Its unique structure could interact with various biological targets, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-(3-ethoxypropyl)-2-thioxothiazolidin-4-one would depend on its specific biological activity. Generally, thiazolidinones can interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets might include enzymes involved in inflammation, microbial growth, or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one: Lacks the ethoxypropyl group.

    5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one: Has a methoxypropyl group instead of an ethoxypropyl group.

Uniqueness

The presence of the ethoxypropyl group in 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-(3-ethoxypropyl)-2-thioxothiazolidin-4-one might confer unique properties, such as increased solubility or specific interactions with biological targets, distinguishing it from similar compounds.

Properties

CAS No.

618081-34-8

Molecular Formula

C20H23BrN2O3S2

Molecular Weight

483.4 g/mol

IUPAC Name

(5Z)-5-(5-bromo-1-butyl-2-oxoindol-3-ylidene)-3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H23BrN2O3S2/c1-3-5-9-22-15-8-7-13(21)12-14(15)16(18(22)24)17-19(25)23(20(27)28-17)10-6-11-26-4-2/h7-8,12H,3-6,9-11H2,1-2H3/b17-16-

InChI Key

VRBPAIBKBQPXLX-MSUUIHNZSA-N

Isomeric SMILES

CCCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CCCOCC)/C1=O

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CCCOCC)C1=O

Origin of Product

United States

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